2,6-Dichlorobenzyl alcohol
Description
Significance in Contemporary Chemical and Biological Sciences
2,6-Dichlorobenzyl alcohol (2,6-DCBAL) is an organochlorine compound that has garnered considerable attention for its multifaceted utility. In the realm of organic synthesis, it serves as a crucial intermediate, particularly in esterification reactions where it acts as a precursor for lipophilic esters. Its unique structure, featuring chlorine atoms at the 2 and 6 positions of the benzene (B151609) ring, imparts specific chemical properties that are leveraged in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com
Beyond its role as a synthetic building block, 2,6-DCBAL exhibits notable biological activity. Research has highlighted its antimicrobial and antiviral properties. Furthermore, derivatives of this compound are being investigated for a range of pharmacological applications. For instance, it is a key component in the synthesis of certain antibacterial and antifungal medications. The 2,6-dichloro substitution has been identified as critical for the allosteric activity in some muscarinic receptor modulators.
Scope of Academic Inquiry and Research Frontiers
The academic investigation into this compound is expanding, with several key research frontiers emerging. One significant area of study is its application in environmental science as a partitioning tracer in oil reservoir studies, where its balanced hydrophobicity is advantageous compared to other chlorinated analogs.
In the field of medicinal chemistry, research is focused on leveraging the 2,6-dichlorobenzyl moiety to develop novel therapeutic agents. For example, a dichlorobenzyl derivative has been instrumental in the discovery of a functional antagonist of the human CXCR2 receptor with good oral bioavailability. theaic.org Molecular docking studies have also suggested that this compound may exhibit inhibitory activity against the aryl hydrocarbon receptor, indicating potential for further investigation into its toxicological and pharmacological profiles. researchgate.net
Theoretical and computational studies are also contributing to a deeper understanding of the molecule's properties. Density functional theory (DFT) has been employed to investigate its molecular structure, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis, which helps in understanding charge transfer within the molecule. theaic.orgresearchgate.net These computational models are crucial for predicting the reactivity and potential applications of the compound. vulcanchem.com
Historical Context of Dichlorinated Benzyl (B1604629) Alcohol Investigations
The investigation of dichlorinated benzyl alcohols is part of a broader historical interest in benzyl alcohol and its derivatives. Benzyl alcohol itself is a naturally occurring substance and has long been a subject of scientific inquiry due to its diverse applications. theaic.orgnih.gov The addition of chlorine atoms to the benzyl alcohol structure modifies its chemical and biological properties, leading to a range of applications for different isomers.
For instance, 2,4-dichlorobenzyl alcohol is a well-known mild antiseptic used in throat lozenges. nih.govwikipedia.org The synthesis of these compounds has also been a subject of research, with various methods developed to produce them efficiently. An early patent describes a process for producing this compound by reacting 2,6-dichlorobenzyl chloride with an acetate-forming agent, followed by hydrolysis. google.com This process aimed to produce a high-purity product for industrial use. google.com Over time, research has continued to refine synthetic methods and explore the unique properties conferred by the specific positioning of the chlorine atoms on the benzene ring.
Detailed Research Findings
Chemical Properties and Synthesis
This compound is a solid at room temperature with a melting point between 96-98 °C. sigmaaldrich.com It is soluble in organic solvents but has limited solubility in water. cymitquimica.com The presence of the hydroxyl group allows it to participate in various chemical reactions, including oxidation to form 2,6-dichlorobenzaldehyde (B137635) or 2,6-dichlorobenzoic acid, and esterification. cymitquimica.com
An industrially advantageous process for its synthesis involves a two-step reaction from 2,6-dichlorobenzyl chloride. google.com The first step is the formation of 2,6-dichlorobenzyl acetate (B1210297) by reacting the chloride with anhydrous sodium acetate in the presence of a phase transfer catalyst like a quaternary ammonium (B1175870) salt. google.com The subsequent hydrolysis of the acetate yields the final alcohol product with high purity. google.com
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O | nist.gov |
| Molecular Weight | 177.03 g/mol | sigmaaldrich.com |
| Melting Point | 96-98 °C | sigmaaldrich.com |
| Boiling Point | 150 °C at 25 mmHg | chemdad.com |
| InChI Key | WKKHCCZLKYKUDN-UHFFFAOYSA-N | sigmaaldrich.com |
Biological and Pharmacological Research
The biological activity of this compound and its derivatives is a significant area of research. While its isomer, 2,4-dichlorobenzyl alcohol, is widely used as an antiseptic, the research on the 2,6-isomer is more focused on its role as an intermediate in synthesizing pharmacologically active molecules. nih.gov
Derivatives of this compound have shown promise in various therapeutic areas. For example, its incorporation into bispyridinium oxime derivatives is crucial for their activity as allosteric modulators of muscarinic cholinoceptors. Furthermore, a hit-to-lead optimization program based on a dichlorobenzyl derivative led to the discovery of a potent antagonist for the human CXCR2 receptor, which has implications for inflammatory diseases. theaic.org
Molecular docking studies have provided insights into the potential interactions of this compound with biological targets. One study showed that it forms a stable complex with the aryl hydrocarbon receptor, suggesting it might act as an inhibitor. researchgate.net Another study indicated potential inhibitory activity against the human M2 muscarinic acetylcholine (B1216132) receptor. researchgate.net These computational findings open avenues for further experimental validation and drug development.
| Compound | Biological Activity/Application | Reference |
| This compound | Intermediate in drug synthesis, antimicrobial, antiviral, local anesthetic properties. | |
| 2,4-Dichlorobenzyl alcohol | Antiseptic in throat lozenges. | nih.govwikipedia.org |
| Dichlorobenzyl derivatives | Functional antagonists of the human CXCR2 receptor. | theaic.org |
| Bispyridinium oxime derivatives containing 2,6-dichlorobenzyl | Allosteric modulators of muscarinic cholinoceptors. |
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKHCCZLKYKUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165075 | |
| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |
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Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15258-73-8 | |
| Record name | 2,6-Dichlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15258-73-8 | |
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| Record name | Benzenemethanol, 2,6-dichloro- | |
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| Record name | 15258-73-8 | |
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| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |
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| Record name | 2,6-dichlorobenzyl alcohol | |
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| Record name | BENZENEMETHANOL, 2,6-DICHLORO- | |
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Synthetic Methodologies and Reaction Pathways of 2,6 Dichlorobenzyl Alcohol
Established Synthetic Routes
Hydrolysis of 2,6-Dichlorobenzyl Chloride
An industrially advantageous process for producing 2,6-Dichlorobenzyl alcohol involves a two-stage method starting from 2,6-Dichlorobenzyl chloride (2,6-DCBC). google.comscispace.com This process comprises the formation of an acetate (B1210297) intermediate followed by its hydrolysis. google.comscispace.com This indirect route is favored over direct hydrolysis, which typically results in low yields and the formation of significant amounts of dibenzyl ether as a by-product. google.com
The first stage of the synthesis is the reaction of 2,6-Dichlorobenzyl chloride with an acetate-forming agent, specifically anhydrous sodium acetate, to form 2,6-Dichlorobenzyl acetate (2,6-DCBAC). google.comgoogleapis.com This reaction is critically facilitated by a phase transfer catalyst (PTC), which enables the transport of acetate ions from the aqueous or solid phase to the organic phase where the reaction occurs. acenet.edu
The use of a quaternary ammonium (B1175870) salt as a phase transfer catalyst is essential for the reaction to proceed efficiently. google.comscispace.com These catalysts, which include compounds like tetrabutylammonium (B224687) chloride (TBAC), benzyltriethylammonium bromide (BTEAB), and benzyltrimethylammonium (B79724) chloride (BTMAC), reduce the interfacial resistance between the immiscible phases. The reaction is typically conducted at a temperature of 80–100°C for 2 to 4 hours. google.com In the absence of the PTC, the reaction is significantly slower. google.com The amount of catalyst used is generally between 0.01 to 5% by weight relative to the 2,6-DCBC. google.comgoogleapis.com
The reaction mechanism involves the nucleophilic displacement of the chloride ion in 2,6-DCBC by the acetate ion. The PTC forms an ion pair with the acetate anion, making it soluble in the organic phase and facilitating the attack on the benzyl (B1604629) chloride. acenet.edu A slight molar excess of anhydrous sodium acetate (1.01 to 1.10 mols per mol of 2,6-DCBC) is used to ensure complete conversion. google.comgoogleapis.com While a solvent is not strictly necessary, inert solvents such as toluene (B28343) or dioxane can be used. google.comgoogleapis.com This step can achieve a production rate of over 99% for 2,6-DCBAC. google.com
Table 1: Reaction Parameters for Acetate Intermediate Formation
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | 2,6-Dichlorobenzyl chloride, Anhydrous sodium acetate | google.com |
| Catalyst | Quaternary ammonium salt (e.g., TBAC) | google.com |
| Catalyst Loading | 0.01–5 wt% relative to 2,6-DCBC | google.comgoogleapis.com |
| Temperature | 80–100°C | google.com |
| Reaction Time | 2–4 hours | |
| Stoichiometry | 1.01–1.10:1 molar ratio of Sodium Acetate to 2,6-DCBC | google.comgoogleapis.com |
Following the formation of 2,6-Dichlorobenzyl acetate, the second stage is its hydrolysis to yield this compound. google.comgoogleapis.com This is typically achieved through conventional alkali hydrolysis. google.com An aqueous solution of sodium hydroxide (B78521) (10-20 wt%) is added to the reaction mixture containing the acetate ester. The mixture is then heated to a temperature between 80°C and 110°C for approximately 1 to 2 hours. google.com
Alternative Benzyl Halide Hydrolysis Techniques
While the acetate intermediate route is preferred for 2,6-Dichlorobenzyl chloride, other general methods for benzyl halide hydrolysis exist. However, they are often unsuitable for this specific compound.
Direct hydrolysis of benzyl halides can be achieved using a dilute alkali metal hydroxide or carbonate solution. google.com However, for 2,6-DCBC, this method leads to a substantial amount of dibenzyl ether as a side product, resulting in impractically low yields of the desired alcohol. google.com Another method involves hydrolysis with an aqueous sulfuric acid solution. google.com This technique has been reported for a mixture containing 2,6-DCBC, but it is not ideal for producing the pure alcohol from the chloride alone and requires harsh conditions. google.com Hydrolysis can also be performed using dimethyl sulfoxide (B87167) and water, a method applicable to various water-insoluble organic halides. google.com More recent developments in benzyl halide hydrolysis include visible-light-driven photocatalysis, which offers milder reaction conditions compared to traditional methods that often require strong bases and high temperatures. researchgate.net
Challenges in Synthesis Attributed to Steric Hindrance
The primary challenge in the synthesis of this compound is the steric hindrance caused by the two chlorine atoms at the 2- and 6-positions of the aromatic ring. google.com These ortho substituents physically obstruct the reaction site at the benzylic carbon, making it difficult for nucleophiles to attack. This steric effect is why common methods for producing other substituted benzyl alcohols are not easily applicable to 2,6-DCBAL. google.com
The difficulty in applying standard hydrolysis methods, which work for other isomers like 2,4-dichlorobenzyl alcohol, highlights the impact of this steric hindrance. google.comepo.org The successful two-step synthesis involving a phase-transfer-catalyzed acetate formation was developed specifically to overcome these steric challenges and achieve high yields and purity in an industrially viable manner. google.com The steric hindrance not only affects chemical synthesis but also other reactions; for instance, the electrochemical oxidation of this compound has been reported to be unsuccessful, likely due to this steric hindrance. nih.gov
Electrochemical Synthesis and Oxidation Studies
Electrochemical methods offer alternative pathways for the synthesis and modification of organic compounds, often under mild conditions. nih.govijcms2015.co
Investigations into the electrochemical oxidation of various alcohols have shown that the process can be mediated by species like N-hydroxyphthalimide (NHPI). nih.govresearchgate.net This method successfully converts many primary and secondary alcohols to their corresponding aldehydes and ketones. nih.govresearchgate.net However, an attempt to oxidize this compound using an electrochemical method with an NHPI mediator was reported to be unsuccessful. nih.govresearchgate.net This failure is attributed to the sterically hindered nature of the compound, which prevents effective interaction with the catalytic system at the electrode surface. nih.gov In contrast, other isomers like 2,4-dichlorobenzyl alcohol could be oxidized under similar conditions. researchgate.net
While the electrochemical oxidation of this compound faces challenges, electrochemical synthesis of related compounds has been explored. For example, 2,4-Dichlorobenzyl alcohol can be synthesized via the electrochemical reduction of 2,4-dichlorobenzaldehyde (B42875). ijcms2015.co This process is typically carried out using techniques like cyclic voltammetry and constant current electrolysis. ijcms2015.co Similar principles could potentially be applied to the synthesis of this compound from its corresponding aldehyde, 2,6-dichlorobenzaldehyde (B137635), though specific studies on this direct electrochemical synthesis are not as prominently documented. Preliminary work on electrochemical bromination has also shown that 2,6-dichlorotoluene (B125461) can undergo benzylic bromination, producing an intermediate that can be converted to the alcohol.
Table 2: Summary of Electrochemical Studies
| Process | Compound | Method/Mediator | Result | Reference |
|---|---|---|---|---|
| Oxidation | This compound | Electrochemical with NHPI mediator | Unsuccessful, attributed to steric hindrance | nih.govresearchgate.net |
| Oxidation | Other benzyl alcohols (e.g., 2,4-Dichlorobenzyl alcohol) | Electrochemical with NHPI mediator | Successful conversion to aldehyde | researchgate.net |
| Synthesis (Reduction) | 2,4-Dichlorobenzyl alcohol | Electrochemical reduction of 2,4-Dichlorobenzaldehyde | Successful | ijcms2015.co |
Mediated Electrochemical Oxidation of the Alcohol Moiety
Mediated electrochemical oxidation represents a modern approach for converting alcohols to aldehydes and other oxidized products under mild conditions. researchgate.net This technique often employs a mediator, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) or N-hydroxyphthalimide (NHPI), which is electrochemically oxidized to an active species that then chemically oxidizes the alcohol substrate before being regenerated at the electrode. researchgate.netd-nb.info
However, research into the applicability of this method for this compound has highlighted the compound's challenging nature. A study utilizing an electrochemical system with a nickel foam anode and NHPI as a mediator successfully oxidized various primary alcohols to their corresponding aldehydes. Despite the method's effectiveness for compounds like benzyl alcohol and 3-chlorobenzyl alcohol, the electrochemical oxidation of this compound was reported to be unsuccessful under the same conditions. researchgate.net This outcome underscores the profound impact of the ortho-dichloro substitution on the reactivity of the alcohol moiety.
Attempted Mediated Electrochemical Oxidation of Various Benzyl Alcohols
| Substrate | Mediator | Electrode | Result | Reference |
|---|---|---|---|---|
| Benzyl alcohol | N-hydroxyphthalimide (NHPI) | Nickel Foam | Successful oxidation to benzaldehyde | researchgate.net |
| 3-Chlorobenzyl alcohol | N-hydroxyphthalimide (NHPI) | Nickel Foam | Successful oxidation to 3-chlorobenzaldehyde | researchgate.net |
| 2,4-Dichlorobenzyl alcohol | N-hydroxyphthalimide (NHPI) | Nickel Foam | Successful oxidation to 2,4-dichlorobenzaldehyde | researchgate.net |
| This compound | N-hydroxyphthalimide (NHPI) | Nickel Foam | Not successful | researchgate.net |
Influence of Steric Hindrance on Electrochemical Reactivity
Steric hindrance is a dominant factor governing the reactivity of this compound. The two bulky chlorine atoms flanking the benzyl group physically obstruct the approach of reactants to the alcohol function, a phenomenon that is particularly consequential in both conventional and electrochemical reactions. google.com In traditional synthesis, this steric crowding is known to promote undesirable side reactions and necessitate harsh conditions or specialized catalysts, such as phase transfer catalysts, to achieve reasonable yields. google.com
In the context of electrochemical reactivity, steric effects can be rate-determining. Studies on the electrocatalytic oxidation of benzyl alcohol using ruthenium-based complexes have shown that the rate of oxidation can be governed by steric factors rather than the electronic properties (i.e., the reduction potential) of the catalyst. nih.gov In one such study, a ruthenium complex with the highest driving force for oxidation was paradoxically the slowest catalyst, an effect attributed to steric hindrance from substituents on the ligand framework that impeded the necessary pre-association of the alcohol with the catalytic center. nih.gov This principle directly relates to the challenge of oxidizing this compound, where the substrate's own steric bulk likely hinders its effective interaction with the surface of an electrode or a mediator molecule. researchgate.netnih.gov Furthermore, studies on aminoxyl-mediated oxidations note that these systems tend to favor reaction with less sterically hindered alcohols. nih.gov
Influence of Ligand Steric Hindrance on Benzyl Alcohol Oxidation Rate
Data from a study on [Ru(trpy)(R₂dppi)(O)]²⁺ complexes, demonstrating that increased steric bulk (via chloro or methyl groups) on the dppi ligand decreases the catalytic rate constant for benzyl alcohol oxidation.
| Catalyst Ligand (R₂dppi) | Substituent (R) | Second-Order Rate Constant (k_cat) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| H₂dppi | Hydrogen (least hindrance) | 22 | nih.gov |
| Me₂dppi | Methyl | 9 | nih.gov |
| Cl₂dppi | Chloro (most hindrance) | 6 | nih.gov |
Exploration of Novel Synthetic Pathways
Given the challenges in functionalizing this compound, significant effort has been directed toward its efficient synthesis.
Reductive Synthesis Approaches
Reductive methods provide a direct route to this compound from more oxidized precursors. These pathways are conceptually straightforward but can involve expensive reagents. epo.org The primary reductive strategies include:
Reduction of 2,6-Dichlorobenzaldehyde : This is a common approach where the aldehyde is reduced to the primary alcohol. This can be achieved using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation with hydrogen gas over a catalyst like Raney nickel. epo.orgsmolecule.com
Reduction of 2,6-Dichlorobenzoic acid : The corresponding carboxylic acid can be reduced to the alcohol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being a typical choice. epo.org
Reduction of 2,6-Dichlorobenzoic acid halides : Acid halides, such as 2,6-dichlorobenzoyl chloride, can also serve as precursors. These are readily reduced to the alcohol, for instance, by using sodium borohydride. epo.org
Reductive Synthesis Pathways to this compound
| Precursor | General Reaction Type | Typical Reagent(s) | Reference |
|---|---|---|---|
| 2,6-Dichlorobenzaldehyde | Aldehyde Reduction | Sodium borohydride (NaBH₄), H₂/Raney Nickel | epo.orgsmolecule.com |
| 2,6-Dichlorobenzoic acid | Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄) | epo.org |
| 2,6-Dichlorobenzoyl chloride | Acid Halide Reduction | Sodium borohydride (NaBH₄) | epo.org |
Stereoselective Synthesis Methodologies
While this compound is an achiral molecule, the 2,6-dichlorobenzyl (DCB) group is frequently employed as a protecting or directing group in the stereoselective synthesis of complex chiral molecules. Its steric bulk and electronic properties are exploited to influence the stereochemical outcome of a reaction.
A notable example is the use of a bis-2,6-dichlorobenzyl (DCB) ether in the synthesis of a subunit of the marine toxin gymnodimine. nih.gov In this work, a highly stereoselective iodine-mediated cyclization of an acyclic alkene bearing the DCB ether was performed. The formation of a specific cis-2,5-disubstituted tetrahydrofuran (B95107) product was attributed to a powerful stereodirecting effect exerted by the bulky DCB group, a concept that has been proposed in other contexts. nih.gov
The DCB group is also utilized in the synthesis of chiral amino acid derivatives. In such multi-step syntheses, the careful selection of protecting groups is essential to preserve the stereochemical integrity of the molecule's chiral centers. smolecule.com Orthogonal protection strategies, where one protecting group can be removed without affecting another, are particularly valuable, and the DCB group can be a component in these complex schemes. smolecule.com
Role of the 2,6-Dichlorobenzyl (DCB) Group in Stereoselective Synthesis
| Application | Role of DCB Group | Key Finding | Reference |
|---|---|---|---|
| Synthesis of a trisubstituted tetrahydrofuran (gymnodimine subunit) | Stereodirecting Group (as a bis-DCB ether) | The DCB ether directed an iodine-mediated cyclization to form a cis-2,5-disubstituted product with high stereoselectivity. | nih.gov |
| Synthesis of N-(2,6-dichlorobenzyl)alanine | Protecting Group | Protection/deprotection schemes involving the DCB group are critical for maintaining the stereochemical integrity of the amino acid. | smolecule.com |
Advanced Spectroscopic Characterization and Computational Chemistry of 2,6 Dichlorobenzyl Alcohol
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the functional groups and bonding arrangements within a molecule. For 2,6-Dichlorobenzyl alcohol, these methods, supported by theoretical calculations, provide a comprehensive vibrational portrait. theaic.org
The FT-IR spectrum of this compound has been recorded and analyzed to identify its characteristic vibrational frequencies. theaic.org The spectrum reveals distinct bands corresponding to the various functional groups present in the molecule. The O–H and C–Cl stretching modes are particularly significant. vulcanchem.com
Key assignments in the FT-IR spectrum include the CH₂ stretching modes, observed at 2943 cm⁻¹. theaic.org The in-plane CH deformation modes of the tri-substituted benzene (B151609) ring are expected in the 1050–1280 cm⁻¹ range, with a band observed at 1214 cm⁻¹ for this compound. theaic.org Phenyl ring stretching modes are identified at 1571, 1557, and 1429 cm⁻¹. theaic.org The C-Cl stretching modes are assigned to bands observed at 829 and 786 cm⁻¹. theaic.org The ring breathing mode of the phenyl ring is assigned to the band at 729 cm⁻¹. theaic.org
Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 2943 | CH₂ Stretching |
| 1571, 1557, 1429 | Phenyl Ring Stretching |
| 1214 | In-plane CH Deformation |
| 971, 900 | Out-of-plane CH Deformation |
| 829, 786 | C-Cl Stretching |
Source: The Chemist, Volume 89, Number 1 theaic.org
Complementing the FT-IR data, Raman spectroscopy provides further detail on the vibrational modes of this compound. The FT-Raman spectrum has been experimentally recorded and analyzed alongside theoretical calculations. theaic.org
In the Raman spectrum, the CH stretching modes of the phenyl ring are assigned to the band observed at 3094 cm⁻¹. theaic.org The CH₂ stretching modes are found at 3000 cm⁻¹. theaic.org Phenyl ring stretching vibrations give rise to bands at 1578, 1437, and 1294 cm⁻¹. theaic.org The C-Cl stretching modes are assigned to the Raman bands at 794 and 778 cm⁻¹. theaic.org An in-plane CH deformation is observed at 1071 cm⁻¹, while an out-of-plane CH deformation is seen at 900 cm⁻¹. theaic.org The comparison between liquid and vapor-phase Raman spectra can reveal significant effects of molecular interactions, such as hydrogen bonding, on vibrational frequencies and bandwidths. horiba.com
Table 2: Selected Raman Spectroscopy Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3094 | Phenyl Ring CH Stretching |
| 3000 | CH₂ Stretching |
| 1578, 1437, 1294 | Phenyl Ring Stretching |
| 1071 | In-plane CH Deformation |
| 900 | Out-of-plane CH Deformation |
Source: The Chemist, Volume 89, Number 1 theaic.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation.
In the ¹H NMR spectrum, a characteristic singlet for the benzylic -CH₂OH group is expected to appear around δ 4.6–4.8 ppm. The aromatic protons would produce signals in their characteristic region, with splitting patterns determined by their coupling.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. chemicalbook.com Spectral data for this compound is available in chemical databases, confirming the carbon skeleton. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is employed to study the electronic transitions within a molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often calculated using DFT, is essential for understanding these transitions. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, correlates with the electronic absorption properties of the molecule and its chemical reactivity. researchgate.net
For this compound, analysis indicates that charge transfer occurs within the molecule. researchgate.net Strong intramolecular, hyper-conjugative interactions are formed by the orbital overlap between the lone pairs of the chlorine atoms (n(Cl)) and the π*(C-C) antibonding orbitals of the phenyl ring. theaic.org This interaction results in intramolecular charge transfer, which causes a stabilization of the system. theaic.org This charge-transfer behavior influences the molecule's electronic absorption characteristics observed in UV-Vis spectroscopy. researchgate.net
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in complementing and interpreting experimental spectroscopic data. researchgate.net DFT methods have proven to be valid and suitable for studying the geometry optimization and energy levels of organic molecular systems. sphinxsai.com For this compound, calculations have been performed using the Gaussian09 software package with the B3LYP/6-31G(6D, 7F) basis sets to predict the molecular structure and vibrational wavenumbers. theaic.org
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. sphinxsai.com For this compound, the molecular geometry was fully optimized using Berny's optimization algorithm. theaic.org This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a minimum on the potential energy surface) is reached. Conformational analysis helps identify the most stable arrangement of the atoms in space. The stability of the molecule arises from hyper-conjugative interactions and charge delocalization, which can be analyzed in detail using methods like Natural Bond Orbital (NBO) analysis. researchgate.net Such analyses reveal that the negative region of the molecular electrostatic potential (MEP) covers the CH₂ group, the oxygen atom, and the phenyl ring, while the positive region is over the hydrogen atoms. theaic.orgresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Charge Transfer
Frontier molecular orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. researchgate.net
For this compound, computational studies, specifically using Density Functional Theory (DFT), have been employed to calculate the energies of these frontier orbitals. theaic.orgresearchgate.net The analysis reveals that the HOMO is primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring, the benzene ring, and the thioether group, while the LUMO is mainly situated on the 1,2,4-triazolo[4,3-a]pyridine ring. researchgate.net This distribution suggests that electron transfer can occur from the benzene ring to the 1,2,4-triazolo[4,3-a]pyridine ring through the thioether bridge. researchgate.net
The energy gap between the HOMO and LUMO provides valuable information about the molecule's reactivity. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. Conversely, a larger energy gap signifies higher stability. theaic.org In the case of this compound, the calculated HOMO-LUMO energy gap indicates its chemical activity. elixirpublishers.com The ionization energy (I) and electron affinity (A) can be determined from the HOMO and LUMO energies, respectively, using the equations I = -E(HOMO) and A = -E(LUMO). theaic.org For this compound, these values have been calculated as I = 8.086 eV and A = 4.413 eV. theaic.org
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value |
| HOMO Energy | -8.086 eV |
| LUMO Energy | -4.413 eV |
| HOMO-LUMO Energy Gap | 3.673 eV |
| Ionization Potential (I) | 8.086 eV |
| Electron Affinity (A) | 4.413 eV |
This table presents the calculated frontier molecular orbital energies, the energy gap, ionization potential, and electron affinity for this compound based on DFT calculations. theaic.org
Natural Bond Orbital (NBO) Analysis for Stability and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which are key to understanding molecular stability and delocalization of electron density. theaic.org The stabilization energy (E2) associated with these donor-acceptor interactions is a measure of the extent of hyperconjugation and intramolecular charge transfer (ICT). theaic.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. theaic.orguni-muenchen.de The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate varying levels of electrostatic potential. theaic.org Typically, red regions represent the most negative potential and are indicative of sites prone to electrophilic attack, while blue regions signify the most positive potential and are susceptible to nucleophilic attack. theaic.orgresearchgate.net Green areas represent regions of zero potential. theaic.org
For this compound, MEP analysis performed using the DFT method shows that the negative potential is concentrated around the CH2 group, the oxygen atom, and the phenyl ring. theaic.org Conversely, the positive potential is located over the hydrogen atoms. theaic.org This distribution of electrostatic potential provides crucial insights into the molecule's reactivity and its interactions with other chemical species. theaic.org
Hyperpolarizability Calculations and Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. The first hyperpolarizability (β₀) of a molecule is a key parameter that determines its NLO response. theaic.org A high β₀ value suggests that the material may exhibit significant NLO activity. researchgate.net
Computational methods, such as DFT calculations based on the finite-field approach, are used to determine the first hyperpolarizability of molecules. theaic.org For this compound, the calculated first hyperpolarizability is found to be 0.588×10⁻³⁰ esu. theaic.org This value is notably 4.523 times greater than that of urea (B33335) (0.13 ×10⁻³⁰ esu), a standard NLO reference material. theaic.org This significant enhancement in hyperpolarizability makes this compound an attractive candidate for further research into its nonlinear optical properties. theaic.orgresearchgate.net
Table 2: Calculated Hyperpolarizability of this compound
| Compound | First Hyperpolarizability (β₀) (esu) |
| This compound | 0.588 × 10⁻³⁰ |
| Urea (Reference) | 0.13 × 10⁻³⁰ |
This table compares the calculated first hyperpolarizability of this compound with that of the standard NLO material, urea. theaic.org
Mechanistic Investigations of Chemical Reactions Involving 2,6 Dichlorobenzyl Alcohol
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving 2,6-dichlorobenzyl alcohol are crucial for understanding its stability and reactivity. Studies have shown that the compound is thermally stable, which is a key property for its application as a partitioning tracer in environments like oil reservoirs.
Research on the stability of several benzyl (B1604629) alcohols found that this compound was fully stable at temperatures up to 150°C over a 12-week period, showing no significant degradation or interaction with rock materials under experimental conditions. unit.noresearchgate.net This high degree of stability is essential for its use as a conservative tracer in high-temperature reservoir environments. researchgate.net While stable under these conditions, studies on other benzyl alcohols under different conditions, such as oxidation with nitric acid, have proposed mechanisms involving the reversible formation of a nitrite (B80452) intermediate followed by its irreversible decomposition to an aldehyde, suggesting potential pathways for degradation under more reactive environments. acs.org
The thermodynamic partitioning behavior of this compound between hydrocarbon and aqueous phases has also been investigated. The partition coefficient (K), which is the ratio of the compound's concentration in the hydrocarbon phase to that in the aqueous phase, is a key thermodynamic parameter. Interestingly, for this compound, the K value has been observed to decrease as the salinity of the aqueous phase increases. researchgate.net This phenomenon is attributed to electrostatic interactions in the aqueous phase that become less stable at higher temperatures, influencing the compound's distribution between the two immiscible phases. researchgate.net
In kinetic studies of the oxidation of N-(substituted benzyl)acridans, the N-(2,6-dichlorobenzyl)acridan derivative showed distinct reactivity. The rate constants for its oxidation by various acceptors were found to be significantly smaller than those calculated based on the electronic effects of the substituents alone, indicating a substantial steric effect that retards the reaction rate. cdnsciencepub.com
Table 1: Thermal Stability of this compound
| Temperature | Duration | Stability Assessment | Reference |
|---|---|---|---|
| Up to 125°C | Not specified | Very high stability | unit.no |
| Up to 150°C | 12 weeks | Fully stable | unit.no |
Table 2: Effect of Salinity on the Partition Coefficient (K) of this compound
| Condition | Observation | Reference |
|---|---|---|
| Increasing Salinity | K value decreases | researchgate.net |
| Increasing Temperature | K value increases (at constant salinity) | researchgate.net |
Catalytic Mechanisms in Functional Group Transformations
The synthesis of this compound often proceeds via the functional group transformation of 2,6-dichlorobenzyl chloride. Direct hydrolysis is inefficient due to steric hindrance from the two ortho-chlorine atoms, which promotes the formation of by-products like dibenzyl ether. google.com To overcome this, an industrially advantageous two-step process involving a phase transfer catalyst (PTC) is employed. google.com
The mechanism involves:
Acetate (B1210297) Formation: 2,6-dichlorobenzyl chloride reacts with anhydrous sodium acetate. A quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide, acts as a phase transfer catalyst. google.comgoogleapis.com The PTC facilitates the transfer of the acetate anion from the solid or aqueous phase to the organic phase where the reaction occurs, accelerating the nucleophilic substitution to form 2,6-dichlorobenzyl acetate. This step is typically completed within 2-4 hours at temperatures between 80-100°C. googleapis.com
Hydrolysis: The resulting 2,6-dichlorobenzyl acetate is then hydrolyzed using an aqueous alkali solution, such as sodium hydroxide (B78521), at temperatures of 80-110°C to yield this compound with high purity and in near-quantitative yields. googleapis.com
The use of the PTC is critical; in its absence, the acetate-forming reaction proceeds very slowly. google.com For example, a reaction with 0.05 mol% benzyltriethylammonium chloride at 100°C can achieve 99% conversion in just 2 hours.
Table 3: Catalytic Synthesis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2,6-Dichlorobenzyl chloride | google.com |
| Catalyst | Quaternary ammonium salt (e.g., benzyltriethylammonium chloride) | google.comgoogleapis.com |
| Catalyst Loading | 0.01–5 wt% relative to starting material | google.com |
| Reaction Temperature (Acetate Formation) | 80–100°C (optimal) | google.comgoogleapis.com |
| Reaction Temperature (Hydrolysis) | 80–110°C | google.comgoogleapis.com |
| Overall Yield | 92–96% | google.com |
| Purity | >99.5% | googleapis.com |
Solvent Effects on Reaction Outcomes
Solvents play a significant role in the synthesis and reactivity of this compound. In the phase-transfer-catalyzed synthesis from 2,6-dichlorobenzyl chloride, the acetate-forming reaction can be conducted without a solvent. However, using an inert solvent such as toluene (B28343), o-chlorotoluene, or monochlorobenzene can be beneficial. google.comgoogleapis.com For instance, conducting the reaction in toluene has been shown to result in a high production rate (99.0%) and yield (95.1%) of the final alcohol product. google.com The solvent provides a medium for the reaction and can help to control the temperature and facilitate mixing.
The surrounding medium also profoundly affects the compound's thermodynamic properties. As noted in section 4.1, the partitioning of this compound between oil and water is sensitive to the composition of the aqueous phase. An increase in salinity leads to a decrease in its partition coefficient (K value), which is contrary to the behavior of many non-ionic molecules. researchgate.net This effect is thought to arise from the stabilization of electrostatic interactions in the aqueous phase, which influences the compound's solubility and partitioning behavior. researchgate.net
Influence of Substituent Effects on Reaction Mechanisms
The two chlorine atoms on the benzene (B151609) ring of this compound exert powerful steric and electronic effects that significantly influence its reactivity compared to unsubstituted or other substituted benzyl alcohols.
Steric Hindrance: The most prominent effect of the 2,6-dichloro substitution is steric hindrance. This is clearly demonstrated in its synthesis, where the bulky chlorine atoms impede the direct nucleophilic attack required for hydrolysis, leading to low yields and side reactions. google.com This steric crowding necessitates the use of phase transfer catalysis to achieve an efficient reaction. google.com Similarly, in the oxidation of N-(2,6-dichlorobenzyl)acridan, the rate-retarding effect of the two ortho-substituents is attributed to steric hindrance in the preferred face-to-face transition state of the reaction. cdnsciencepub.com
Electronic Effects: The chlorine atoms are electron-withdrawing groups, which also modulate the compound's reactivity. This electron-withdrawing effect activates the hydroxyl group, making this compound a better reactant in transesterification reactions compared to analogues with electron-donating groups like 2,6-dimethylbenzyl alcohol. In oxidation reactions, benzyl alcohols with electron-withdrawing groups tend to be oxidized more rapidly than those with electron-donating groups. mdpi.com However, this electronic effect can be overshadowed by the steric hindrance of the ortho-substituents. In a study on the debenzylation of cyclodextrin (B1172386) derivatives, a derivative with 2,4-dichlorobenzyl groups was found to be completely resistant to reaction with diisobutylaluminium hydride (DIBAL), demonstrating a powerful substituent effect. nih.gov A Hammett correlation for this type of reaction yielded a large negative reaction constant (ρ = -4.9), indicating a high degree of positive charge buildup in the transition state, which is strongly influenced by the substituents. nih.gov
Derivatization Strategies and Applications in Complex Organic Synthesis
Derivatization for Analytical Enhancement
In analytical chemistry, derivatization is a common strategy to modify an analyte to improve its separation and detection characteristics. For 2,6-Dichlorobenzyl alcohol, this is particularly relevant for techniques like gas chromatography (GC) and mass spectrometry (MS).
The conversion of alcohols to their corresponding trimethylsilyl (B98337) (TMS) ethers is a standard and widely used derivatization technique, particularly for gas chromatography. This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl group, which fundamentally alters the molecule's physical properties. The primary benefits of this transformation are the increased volatility and thermal stability of the analyte, which are crucial for successful GC analysis.
The silylation of this compound can be readily achieved using common silylating agents such as a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) in a suitable solvent. The reaction converts the polar hydroxyl group into a much less polar TMS ether. This derivatization is essential as it masks the polar -OH group, reducing intermolecular hydrogen bonding and minimizing interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved separation from other components in a mixture. The analysis of this compound has been reported in environmental samples using gas chromatography-tandem mass spectrometry (GC-MS/MS), a technique for which silylation is a classic preparatory step to ensure good chromatographic performance. sigmaaldrich.com
Mass spectrometry is a powerful tool for the identification and quantification of chemical compounds. While this compound can be analyzed directly, derivatization can significantly enhance its detectability and provide more definitive structural information. spectroscopyonline.com The electron ionization (EI) mass spectrum of underivatized this compound shows a characteristic fragmentation pattern. nist.govnist.gov
The molecular ion (M+) peak is observed, and its isotopic pattern, showing contributions from the two chlorine atoms (35Cl and 37Cl), is a key identifier. Major fragments arise from the loss of water (M-18), the loss of a chlorine atom (M-35), and cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgopenstax.org
Table 1: Key Mass Spectrometry Fragments of Underivatized this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
|---|---|
| 176/178/180 | [M]⁺ Molecular Ion |
| 158/160 | [M-H₂O]⁺ |
| 141/143 | [M-Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Data sourced from NIST Mass Spectrometry Data Center. nist.gov
Derivatization serves multiple purposes in MS analysis. nih.gov Converting the alcohol to a TMS ether, as described above, increases the molecular weight by 72 atomic mass units, shifting the molecular ion to a higher, often less crowded, region of the mass spectrum. Other reagents can be used to introduce specific functionalities that enhance ionization efficiency in techniques like electrospray ionization (ESI) or introduce charge tags for improved sensitivity. researchgate.netnih.gov For example, reacting the alcohol with reagents like 4-carbethoxyhexafluorobutyryl chloride converts it into a high-molecular-weight derivative with a distinct molecular ion, which is beneficial for positive identification in complex biological matrices. nih.gov This strategy makes the analyte stand out from background noise and allows for highly selective detection using methods like selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Role as a Synthetic Intermediate in Pharmaceutical Development
This compound is a valuable precursor in the synthesis of pharmaceutically relevant molecules. googleapis.comgoogle.com Its structure can be incorporated into larger molecular frameworks to modulate biological activity.
Patents and chemical literature establish this compound as a useful intermediate for the synthesis of medicines. googleapis.comgoogle.com It is typically produced on an industrial scale from 2,6-dichlorobenzyl chloride. One common synthetic route involves reacting 2,6-dichlorobenzyl chloride with an acetate-forming agent, such as anhydrous sodium acetate (B1210297), in the presence of a phase transfer catalyst to form 2,6-dichlorobenzyl acetate. This intermediate is then hydrolyzed to yield high-purity this compound. googleapis.com
Table 2: Example Synthesis Step for this compound
| Parameter | Condition |
|---|---|
| Starting Material | 2,6-Dichlorobenzyl chloride |
| Reagent | Anhydrous Sodium Acetate |
| Catalyst | Quaternary Ammonium (B1175870) Salt (Phase Transfer) |
| Reaction Temp. | 80-100 °C |
| Intermediate | 2,6-Dichlorobenzyl acetate |
| Final Step | Hydrolysis |
| Product | This compound |
| Reported Yield | >95% |
Data adapted from industrial synthesis patents. googleapis.comgoogle.com
The resulting alcohol can then be used in subsequent steps, for instance, by converting the hydroxyl group into a good leaving group (like a tosylate or mesylate) or a halide, allowing for nucleophilic substitution reactions to build more complex drug scaffolds.
The conazole class of antifungal agents is characterized by a core structure containing either an imidazole (B134444) or a triazole ring linked to various substituted aryl moieties. Many prominent conazole drugs, such as miconazole (B906) and isoconazole, feature a dichlorinated benzyl (B1604629) group. However, these widely used drugs specifically contain the 2,4-dichlorobenzyl isomer. nih.govresearchgate.net
While the direct use of this compound as a precursor for major, commercially available conazole antifungals is not widely documented, its structure makes it a viable candidate for synthesizing novel analogues. A generalized synthetic approach to a conazole analogue could involve the ether linkage of the 2,6-dichlorobenzyl moiety to the core structure.
In a hypothetical synthesis, this compound would first be converted to a more reactive intermediate, such as 2,6-dichlorobenzyl bromide, via reaction with an agent like phosphorus tribromide. This electrophilic intermediate could then be reacted with the hydroxyl group of a substituted azole propanol (B110389) backbone under basic conditions (Williamson ether synthesis) to form the target conazole analogue. This strategy allows for the systematic exploration of how the specific 2,6-dichloro substitution pattern influences antifungal activity compared to the more common 2,4-dichloro isomers.
Application in Agrochemical Compound Synthesis
Similar to its role in pharmaceuticals, this compound is a documented intermediate in the synthesis of agricultural chemicals. googleapis.comgoogle.com The substitution pattern on the aromatic ring is a critical determinant of a molecule's herbicidal, insecticidal, or fungicidal properties.
The compound serves as a key building block for various agrochemicals. For example, its precursor, 2,6-dichlorobenzaldehyde (B137635), is used in the synthesis of benzoylurea (B1208200) pesticides like hexaflumuron (B1673140) and diflubenzuron. google.com this compound itself can be used to introduce the 2,6-dichlorobenzyl group into target molecules through etherification or esterification reactions, leading to the creation of novel active ingredients for crop protection. The presence of the two chlorine atoms can enhance the lipophilicity and metabolic stability of the final product, which are often desirable properties for agrochemicals.
Production of Pesticides and Herbicides
The structural framework of this compound is incorporated into various agrochemicals. The presence of the dichloro-substituted phenyl ring is a key feature in many active herbicidal compounds. For instance, pyridazinone derivatives, a class of compounds known for their biological activities, including herbicidal effects, can be synthesized using 2,6-dichlorobenzyl precursors.
An example is the synthesis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. In this molecule, the 2,6-dichlorobenzyl group is attached to the pyridazinone core, which is a recognized pharmacophore and herbicidal agent. The synthesis of such compounds highlights the utility of 2,6-dichlorobenzyl derivatives in developing new molecules for weed management. nih.gov
Utility in Dyes and Pigments Production
Chlorinated aromatic compounds are foundational intermediates in the synthesis of many dyes and pigments. This compound, and its direct derivative 2,6-dichlorobenzyl chloride, serve as precursors in the manufacturing of dyestuffs. google.com The general industrial process involves converting cyclic organic chemicals into more complex intermediates which are then transformed into dyes. epa.gov The presence of chlorine atoms on the benzene (B151609) ring can influence the final color and properties, such as the lightfastness, of the dye molecule. While specific dye structures derived directly from this compound are proprietary, its role as a versatile intermediate is well-established within the industry.
Formation of Esters and Ethers for Structure-Reactivity Studies
The hydroxyl group of this compound is a prime site for derivatization to form esters and ethers. These derivatives are often synthesized not for a specific commercial application, but to study how the sterically hindered and electron-withdrawing nature of the 2,6-dichlorobenzyl group affects molecular structure, stability, and reactivity.
Diphenyl Phosphate (B84403) Ester Synthesis and Structural Analysis
Phosphate esters are a significant class of organic compounds. The synthesis of 2,6-Dichlorobenzyl diphenyl phosphate can be achieved through established phosphorylation methods. A common approach involves reacting this compound with diphenyl phosphoryl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.
Reaction Scheme:
The structural analysis of the resulting ester would be expected to show characteristic spectroscopic signals. In ¹H NMR, the benzylic protons (-CH₂-) would appear as a singlet, shifted downfield due to the adjacent electronegative oxygen atom. The ³¹P NMR spectrum would exhibit a single resonance in the typical range for phosphate esters. X-ray crystallography would reveal the tetrahedral geometry around the phosphorus atom and the spatial orientation of the bulky 2,6-dichlorobenzyl and diphenyl groups.
Table 1: Predicted Spectroscopic Data for 2,6-Dichlorobenzyl Diphenyl Phosphate
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Singlet for benzylic protons (δ ≈ 5.0-5.5 ppm); multiplets for aromatic protons. |
| ³¹P NMR | Single resonance characteristic of a phosphate triester. |
| IR Spectroscopy | Strong P=O stretch (≈ 1250-1300 cm⁻¹); P-O-C stretch (≈ 950-1100 cm⁻¹). |
Triphenylmethyl and 4-Nitrophenyl Ether Synthesis and Structural Analysis
The synthesis of ethers from this compound provides further insight into its reactivity.
Triphenylmethyl Ether: The formation of 2,6-Dichlorobenzyl triphenylmethyl ether involves reacting the sodium salt of the alcohol (the alkoxide) with triphenylmethyl chloride (trityl chloride). The extreme steric bulk of the trityl group makes this reaction challenging, often requiring forcing conditions.
Reaction Scheme:
Structural analysis would be dominated by the bulky phenyl groups. The ¹H NMR spectrum would show a complex aromatic region and a characteristic singlet for the benzylic protons. Due to steric crowding, restricted bond rotation might be observable by variable temperature NMR.
4-Nitrophenyl Ether: The synthesis of 2,6-Dichlorobenzyl 4-nitrophenyl ether can be achieved via a nucleophilic aromatic substitution (SNAAr) reaction or a variation of the Williamson ether synthesis. A common method involves reacting the sodium salt of this compound with 1-fluoro-4-nitrobenzene, where the fluorine is a good leaving group activated by the electron-withdrawing nitro group.
Reaction Scheme:
The structure of this ether would be characterized by the presence of the electron-deficient nitrophenyl ring. In ¹H NMR, the protons on the nitrophenyl ring would appear as two distinct doublets in the downfield region. The UV-Vis spectrum would show an absorption maximum due to the p-nitrophenyl chromophore.
Table 2: Synthesis and Structural Analysis of Ethers
| Ether Derivative | Synthetic Method | Key Structural Analysis Feature |
|---|---|---|
| Triphenylmethyl Ether | Williamson Ether Synthesis (sterically hindered) | ¹H NMR signals for three distinct phenyl environments and benzylic protons. |
| 4-Nitrophenyl Ether | Nucleophilic Aromatic Substitution (SNAr) | Distinct AA'BB' splitting pattern for 4-nitrophenyl protons in ¹H NMR. |
3,5-Dinitrobenzoate (B1224709) Ester Synthesis and Structural Analysis
The reaction of alcohols with 3,5-dinitrobenzoyl chloride is a classic method for preparing crystalline derivatives with sharp melting points, which are useful for identification and characterization. This compound readily undergoes this reaction. hansshodhsudha.com
The synthesis is typically carried out by reacting the alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base like pyridine. hansshodhsudha.com A greener alternative involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid under microwave irradiation with a few drops of concentrated sulfuric acid as a catalyst. hansshodhsudha.com
Reaction Scheme (Conventional):
The resulting 2,6-Dichlorobenzyl 3,5-dinitrobenzoate is a solid, crystalline compound. Structural analysis by X-ray crystallography of analogous compounds, such as benzyl 3,5-dinitrobenzoate, reveals that the molecules are often linked by multiple C—H⋯O hydrogen bonds, forming complex three-dimensional frameworks. researchgate.net The ester group is typically planar, and the two aromatic rings adopt a specific dihedral angle to minimize steric repulsion. Spectroscopic analysis would show strong symmetric and asymmetric stretching vibrations for the nitro groups in the IR spectrum (around 1540 and 1340 cm⁻¹) and characteristic aromatic and benzylic proton signals in the ¹H NMR spectrum.
Mechanisms of Biological Activity at the Molecular and Cellular Level
Molecular Targets and Receptor Interactions
At the molecular level, 2,6-Dichlorobenzyl alcohol interacts with several key biological molecules and receptors, leading to a cascade of downstream effects.
One of the primary molecular actions of this compound is its ability to block sodium channels. nih.govdrugbank.com This action is the basis for its local anesthetic properties. nih.govdrugbank.com By physically obstructing the pore of voltage-gated sodium channels, it prevents the influx of sodium ions into neurons. drugbank.com This inhibition of ion flow raises the threshold for excitation, thereby preventing the initiation and propagation of nerve impulses. As a result, the sensation of pain is temporarily diminished in the area of application. The interaction is considered a form of non-competitive antagonism.
Research has indicated that this compound can interact with the Aryl Hydrocarbon Receptor (AhR). researchgate.nettheaic.org Molecular docking studies have shown that the compound forms a stable complex with the AhR, suggesting it may act as an inhibitor of this receptor. researchgate.nettheaic.org The binding affinity has been calculated, indicating a potential for the compound to modulate AhR-mediated pathways. researchgate.nettheaic.org The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including the metabolism of xenobiotics. Inhibition of this receptor by compounds like this compound could influence these pathways.
Table 1: Molecular Docking Results of this compound with Aryl Hydrocarbon Receptor
| Parameter | Value | Reference |
| Binding Affinity | -4.4 kcal/mol | researchgate.nettheaic.org |
This interactive table summarizes the binding affinity of this compound with the Aryl Hydrocarbon Receptor, as determined by molecular docking studies.
While direct studies on this compound are specific, research on related benzyl (B1604629) alcohol derivatives provides insight into potential antibacterial mechanisms. Docking studies on various benzyl alcohol derivatives have shown that they can fit into the active site of glucosamine-6-phosphate synthase (GlcN-6-P). smu.ac.zasemanticscholar.orgdergipark.org.tr This enzyme is crucial for the biosynthesis of the bacterial cell wall. semanticscholar.org The derivatives were observed to form hydrogen-bonding interactions with amino acid residues within the active site, in a manner similar to the antibiotic amoxicillin. smu.ac.zasemanticscholar.orgdergipark.org.tr The most active of these derivatives demonstrated a low binding energy, suggesting a strong and stable interaction with the enzyme. smu.ac.zasemanticscholar.orgresearchgate.net This line of research suggests that a similar mechanism of enzyme inhibition could be a contributing factor to the antibacterial properties of benzyl alcohol compounds.
Table 2: Binding Energies of Benzyl Alcohol Derivatives with Glucosamine-6-Phosphate Synthase
| Compound | Binding Energy (kcal/mol) | Reference |
| Compound 2a | -28.0758 | semanticscholar.org |
| Compound 2d (most active) | -52.8901 | smu.ac.zasemanticscholar.orgresearchgate.net |
This interactive table presents the binding energies of two benzyl alcohol derivatives with the active site of Glucosamine-6-Phosphate Synthase, indicating the potential for these compounds to inhibit the enzyme.
Cellular Response Mechanisms
The molecular interactions of this compound trigger significant responses at the cellular level, primarily contributing to its antiseptic effects.
A key antiseptic mechanism of this compound is its ability to denature proteins. nih.govdrugbank.com This process involves the disruption of the tertiary structure of proteins, which is crucial for their biological function. nih.govdrugbank.com Alcohols, in general, can interfere with the non-covalent bonds that maintain a protein's three-dimensional shape, leading to unfolding and loss of activity. hiroshima-u.ac.jpnih.gov In the context of microorganisms, this denaturation can affect external proteins, such as those on the surface of bacteria and viruses. nih.govdrugbank.com For some viruses, it is hypothesized that this denaturation of external protein spikes can lead to their inactivation. researchgate.net This disruption of essential proteins ultimately contributes to microbial cell death.
In addition to protein denaturation, this compound and its isomers are known to disrupt the integrity of microbial cell membranes. The lipophilic nature of the compound allows it to intercalate into the lipid bilayer of bacterial and fungal cells. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is a common feature of many antiseptic agents and contributes significantly to the broad-spectrum antimicrobial activity of dichlorobenzyl alcohols.
Interference with Cellular Metabolism
The biological activity of this compound, particularly its antimicrobial action, is attributed in part to its ability to interfere with essential cellular processes. While the precise molecular interactions are not fully elucidated, the mechanism is broadly understood to involve the disruption of microbial cellular metabolism. This interference is often discussed in conjunction with its capacity to denature proteins. nih.govdrugbank.com The denaturation of external and structural proteins can lead to a cascade of events that disrupt metabolic functions and compromise cell integrity, ultimately leading to cell death. nih.gov
Some research suggests that benzyl alcohol derivatives can act as inhibitors for specific receptors. For instance, molecular docking studies have indicated that this compound forms a stable complex with the aryl hydrocarbon receptor, suggesting it might exhibit inhibitory activity against this receptor, which plays a role in regulating metabolic processes. theaic.org
Biochemical Metabolism and Biotransformation Pathways
Hepatic Metabolism and Metabolite Identification (e.g., Hippuric Acid Formation)
Upon systemic absorption, this compound undergoes biochemical transformation primarily in the liver. nih.govdrugbank.com The main metabolic pathway involves its oxidation to 2,6-dichlorobenzoic acid, which is then conjugated with glycine (B1666218) to form 2,6-dichlorohippuric acid. This is analogous to the metabolism of its isomer, 2,4-dichlorobenzyl alcohol, which is metabolized to hippuric acid. nih.govdrugbank.com This metabolite is then excreted from the body, with renal pathways being the primary route of elimination. drugbank.com
Table 1: Metabolic Pathway of this compound Click on the headers to sort the table.
| Step | Compound | Transformation | Metabolite |
|---|---|---|---|
| 1 | This compound | Oxidation | 2,6-Dichlorobenzoic acid |
| 2 | 2,6-Dichlorobenzoic acid | Conjugation with Glycine | 2,6-Dichlorohippuric acid |
Enzymatic Degradation Studies
The enzymatic degradation of chlorinated benzyl alcohols has been a subject of environmental and biochemical research. A notable in vitro study investigated the transformation of several dichlorobenzyl alcohol isomers, including this compound, using the extracellular liquid from the ligninolytic fungus Pleurotus ostreatus. This liquid contained enzymes such as laccase and manganese-dependent peroxidase (MnP). nih.govmdpi.comresearchgate.net
The study revealed that this compound was highly resistant to degradation by the fungal enzymes compared to its other isomers. nih.govmdpi.com In experiments where various chlorobenzyl alcohols were incubated with the enzymatic liquid, this compound showed no significant decrease in concentration, indicating its recalcitrance to this specific enzymatic system. nih.govresearchgate.net This resistance was observed in both laccase-favouring and MnP-favouring setups, even with the addition of mediators like syringaldehyde (B56468) (SA) and 1-hydroxybenzotriazole (B26582) (HBT), which are known to enhance the activity of laccase. nih.govmdpi.comresearchgate.net
Table 2: In Vitro Enzymatic Degradation of this compound by Pleurotus ostreatus Extracellular Liquid This table presents data from a study on the residual amounts of the compound after incubation. A value close to 100% indicates high resistance to degradation. Click on the headers to sort the table.
| Experimental Setup | Mediator | Residual Amount of this compound (%) |
|---|---|---|
| Laccase-favouring | None | ~100 |
| Laccase-favouring | Syringaldehyde (SA) | ~100 |
| Laccase-favouring | 1-Hydroxybenzotriazole (HBT) | ~100 |
| MnP-favouring | None | ~100 |
| MnP-favouring | Glutathione (GSH) | ~100 |
Data sourced from studies by Šrédlová et al. nih.govmdpi.comresearchgate.net
This resistance to enzymatic breakdown highlights the stability of the 2,6-dichloro-substituted aromatic ring, a characteristic that has implications for its environmental persistence and specific biochemical interactions.
Compound Index
Environmental Dynamics, Persistence, and Degradation Studies
Stability Under Simulated Environmental Conditions
Studies simulating environmental reservoirs have demonstrated the high stability of 2,6-Dichlorobenzyl alcohol. As part of an investigation into potential partitioning inter-well tracer test (PITT) candidates, its resilience was tested in brine under conditions mimicking those found in deep oil formations. unit.nouis.no
Research has confirmed that this compound is exceptionally stable at elevated temperatures. In laboratory experiments, the compound was incubated in a synthetic brine solution for a period of 12 weeks at temperatures reaching up to 150°C. unit.nounit.no Throughout these tests, which were designed to simulate conditions in oil reservoirs, this compound showed no decrease in concentration, indicating its high thermal stability. researchgate.net This stability was maintained even in the presence of various geologic materials. unit.nounit.no
Table 1: Thermal Stability of this compound
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Temperature | Up to 150°C | Fully stable | unit.nounit.no |
| Duration | 12 weeks | No degradation observed | unit.nounit.no |
| Matrix | Aqueous (Brine) | No decrease in concentration | researchgate.net |
The stability of this compound was found to be independent of pH within the range typically encountered in oil reservoirs. Experiments were conducted at initial pH values of 5.5, 7.1, and 8.0. unit.noresearchgate.net The results showed no significant impact on the compound's stability across this pH range, with no discernible differences in concentration observed between the various pH experiments. unit.no
The potential for interaction between this compound and common reservoir rock materials was also investigated. The compound was tested in the presence of sandstone, carbonate rock (limestone), and clay (kaolinite). unit.nounit.no The findings indicated no significant interaction between this compound and any of the tested rock materials. unit.no This lack of interaction further underscores its suitability as a conservative tracer in such environments. researchgate.net
Biodegradation in Aquatic Environments
While chemically stable, this compound is subject to biological transformation processes.
The biodegradability of this compound has been assessed to understand its fate in marine environments, particularly in the context of operational discharges from offshore oil and gas activities. researchgate.netresearchgate.net Studies on its biodegradability in seawater are crucial for environmental risk assessments of its use as a potential partitioning tracer. researchgate.net While specific quantitative data on its biodegradation rate in seawater from the provided search results is limited, its environmental risk has been compared to other tracer compounds, with chlorobenzyl alcohols noted as having a higher environmental risk relative to other tested substances like pyrazines. researchgate.net
Ligninolytic fungi, known for their ability to degrade complex organic pollutants, have been shown to transform this compound. In an in vitro study using the extracellular liquid of the white-rot fungus Pleurotus ostreatus, which contains enzymes like laccase and manganese-dependent peroxidase (MnP), the transformation of several chlorobenzyl alcohols was observed. mdpi.comresearchgate.net
The experiment involved incubating a mixture of chlorobenzyl alcohols, each at an initial concentration of 2 µg mL⁻¹, with the fungal enzymes. mdpi.comresearchgate.net Over a period of 168 hours, the concentration of this compound was significantly reduced, indicating its transformation by the fungal enzymes. mdpi.com The enzymes oxidized the chlorobenzyl alcohols to their corresponding chlorobenzaldehydes. researchgate.net
Table 2: In Vitro Transformation of this compound by Pleurotus ostreatus Extracellular Liquid
| Time (hours) | Residual Amount (%) | Source |
|---|---|---|
| 0 | ~100% | mdpi.com |
| 24 | ~80% | mdpi.com |
| 72 | ~40% | mdpi.com |
| 168 | <20% | mdpi.com |
Partitioning Behavior in Environmental Systems
The partitioning behavior of a chemical compound between different environmental compartments, such as water and hydrocarbon phases, is a critical factor in determining its fate, transport, and bioavailability. For this compound, this behavior is particularly relevant due to its application as a partitioning tracer in the oil and gas industry to quantify residual oil saturation in reservoirs. researchgate.netunit.noresearchgate.netuis.no The partition coefficient (K), defined as the ratio of the equilibrium concentration of the substance in the hydrocarbon phase to that in the aqueous phase, is a key parameter in these studies. researchgate.netresearchgate.netunit.no
The partition coefficient (K value) of this compound demonstrates significant variation depending on the specific conditions of the hydrocarbon and aqueous phases. researchgate.netunit.no This compound is one of several chemicals, including other benzyl (B1604629) alcohols and pyrazines, proposed as potential partitioning tracers for inter-well tracer tests (PITTs). researchgate.netunit.noresearchgate.net The principle of PITT relies on the differential transport of a partitioning tracer relative to a non-partitioning (passive) water tracer to determine the amount of immobile oil. uis.no
Experimental studies have determined the K values for this compound under various simulated environmental conditions to understand its dynamic behavior. researchgate.netunit.no The balanced hydrophobicity of this compound makes it a compound of interest for these tracer tests. The reversible partitioning of this compound between the two immiscible phases is fundamental to its application in characterizing oil reservoirs. researchgate.net
The partitioning of this compound is sensitive to several physicochemical parameters, which can alter its K value significantly.
Temperature: Studies have consistently shown that temperature has a visible and direct effect on the K value of this compound. researchgate.netunit.no An increase in temperature leads to a higher partition coefficient. researchgate.net This phenomenon is partly explained by the nature of hydrogen bonds; as temperature rises, these electrostatic interactions with water become less stable, promoting the compound's move to the hydrocarbon phase. researchgate.net
pH: Within the pH range of 5.5 to 8.0, pH was found to have no significant impact on the stability and, by extension, the partitioning behavior of this compound. unit.no
Aqueous Phase Salinity: The K value of this compound shows a variation that is inversely proportional to the concentration of ions in the aqueous solution; that is, the K value decreases as salinity increases. researchgate.net This behavior is distinct from many other tracer compounds, whose K values tend to increase with rising salinity. researchgate.net The substitution of monovalent ions with divalent ions, while keeping the ionic strength constant, does not appear to influence the K values. unit.no
Hydrocarbon Composition: The composition of the hydrocarbon phase has a significant impact on the partition coefficient. researchgate.net For instance, increasing the fraction of 1-octanol (B28484) in a synthetic oil mixture results in higher K values. researchgate.net The K value also varies when tested with different real crude oils. uis.no
Table 1: Influence of Environmental Factors on the Partition Coefficient (K) of this compound
| Factor | Influence on K Value | Research Finding | Citation |
| Temperature | Increases with rising temperature | Temperature effects on K-values are consistently observed. researchgate.netunit.no Higher temperatures reduce the stability of hydrogen bonds with water, favoring partitioning into the hydrocarbon phase. researchgate.net | researchgate.netresearchgate.netunit.no |
| pH | No significant impact | In the range of 5.5 to 8.0, pH does not significantly affect the compound's stability or partitioning. | unit.no |
| Salinity | Decreases with rising salinity | The K value is inversely proportional to the ion concentration in the aqueous phase. | researchgate.net |
| Hydrocarbon Composition | Varies with composition | The K value is influenced by the composition of the hydrocarbon phase, including the presence of components like 1-octanol and the type of crude oil. researchgate.netuis.no | researchgate.netuis.no |
Environmental Risk Assessment Methodologies
The potential environmental release of this compound, particularly through produced water from offshore oil and gas operations, necessitates a thorough environmental risk assessment. unit.noresearchgate.net Key parameters for this assessment include the compound's biodegradability, toxicity, and octanol-water partition coefficient. researchgate.net
A primary tool used for the environmental risk assessment of offshore chemical discharges is the Environmental Impact Factor (EIF). uis.no The EIF is calculated using models such as the Dynamic Risk and Effects Assessment Model (DREAM). researchgate.netunit.no This factor represents a volume of water in which the predicted environmental concentration of a chemical surpasses its predicted no-effect concentration, signaling a potential risk to the ecosystem.
For this compound, simulations using the DREAM model were conducted based on its ecotoxicological data. researchgate.netunit.no While simulations at expected back-produced concentrations suggested no contribution to the EIF from the tracer compounds, simulations at higher concentrations indicated that chlorobenzyl alcohols, including this compound, exhibit the highest environmental risk compared to other potential tracers like pyrazines and other benzyl alcohol derivatives. unit.noresearchgate.netunit.no
To provide the necessary data for risk assessment models, the acute toxicity of this compound has been evaluated in relevant marine organisms. unit.noresearchgate.net These tests are crucial for understanding the potential effects of the compound if released into the marine environment. researchgate.net
The methodologies employed include:
Fish Gill Cell Line (RTgill-W1): The acute toxicity was measured by assessing the percent cell viability of a rainbow trout gill cell line (RTgill-W1) after exposure to the compound. unit.noresearchgate.net This in vitro assay is considered a robust alternative to whole-animal fish toxicity tests. nih.govaltex.orgnih.gov
Algae (Skeletonema costatum): Growth inhibition of the marine algae Skeletonema costatum was measured to determine the compound's toxicity to primary producers. unit.noresearchgate.net This method is a standard for ecotoxicity testing as recommended by the OSPAR commission. researchgate.net
Table 2: Acute Toxicity Testing for this compound
| Test Organism | Test Type | Purpose | Citation |
| Rainbow Trout Gill Cell Line (RTgill-W1) | Cell Viability Assay | To measure acute toxicity to fish cells as an alternative to in vivo fish testing. | unit.noresearchgate.net |
| Marine Algae (Skeletonema costatum) | Growth Inhibition Test | To measure acute toxicity to a key marine primary producer. | unit.noresearchgate.net |
Advanced Analytical Techniques for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of 2,6-Dichlorobenzyl alcohol, offering excellent separation and definitive identification. Method development often focuses on optimizing sample preparation and injection techniques to enhance analytical performance.
A highly effective sample preparation technique for the analysis of this compound in aqueous matrices, such as oilfield production waters, is sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME). researchgate.net This method combines two modes of SPME to efficiently extract analytes, overcoming matrix interferences and achieving low detection limits. researchgate.net To the best of our knowledge, this was the first application of SPME for the analysis of these compounds in production waters. researchgate.net
The process involves a direct immersion (DI) step followed by a headspace (HS) extraction, which has been shown to significantly improve extraction efficiency, particularly for chlorinated benzyl (B1604629) alcohols whose volatility is affected by the salinity of the matrix. researchgate.net The "salting-out" effect increases the concentration of the analyte in the vapor phase, making it more available for the HS-SPME step. researchgate.net Research has led to the development of an optimized method for the simultaneous analysis of several phase-partitioning tracers, including this compound. researchgate.net
Key parameters for this method have been thoroughly investigated and optimized, as detailed in the table below. researchgate.net
| Parameter | Optimal Condition |
| Sample Volume | 5 mL |
| pH | 9.0 |
| Salt Addition | 1.8 g NaCl |
| SPME Fiber | DVB/CAR/PDMS (50/30 µm) |
| Extraction Mode | Sequential DI-SPME followed by HS-SPME |
| DI-SPME Time | 5 minutes with constant stirring |
| HS-SPME Time | 15 minutes |
| HS-SPME Temperature | 70 °C |
| Quantification | GC-MS/MS |
| Limits of Quantification (LOQ) | 0.080–0.35 µg L⁻¹ |
| Recovery Yields | > 85% |
| Relative Standard Deviations (RSDs) | < 13% |
Table 1: Optimized parameters for the DI-HS-SPME-GC-MS/MS analysis of this compound. researchgate.net
Due to its hydroxyl group, this compound can exhibit limited volatility and may interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. Derivatization is a chemical modification technique used to convert the polar hydroxyl group into a less polar, more volatile derivative, thereby improving its chromatographic behavior. bath.ac.uk
A common approach for alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. bath.ac.uknih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov For instance, converting the hydroxyl group of the isomeric 2,4-dichlorobenzyl alcohol to a trimethylsilyl ether has been shown to enhance GC-MS sensitivity. bath.ac.uk This process increases the volatility of the analyte, reduces tailing, and often results in more characteristic mass spectra, aiding in both quantification and identification. nih.gov This technique is equally applicable to this compound for trace-level analysis in complex matrices. bath.ac.uknih.gov
To ensure the highest accuracy and precision in quantitative analysis, especially when dealing with complex matrices that can cause signal suppression or enhancement, the use of stable isotope-labeled internal standards is crucial. For the analysis of this compound, its deuterated analog, d₄-2,6-Dichlorobenzyl alcohol, serves as an ideal internal standard.
This approach, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample prior to extraction and analysis. Since the deuterated analog has nearly identical chemical and physical properties to the native analyte, it co-extracts and experiences the same matrix effects. Any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the response of the native analyte to its deuterated analog, accurate quantification can be achieved, effectively correcting for matrix effects and improving the reliability of the results. The use of deuterated analogs is recommended for achieving accurate quantification in methods like SPME-GC-MS/MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Screening
Liquid chromatography-mass spectrometry (LC-MS) is a vital technique for the identification and screening of impurities in pharmaceutical substances and for studying metabolic pathways. LC-MS is particularly useful for analyzing compounds that are not readily amenable to GC analysis due to low volatility or thermal instability.
In the context of this compound, LC-MS has been employed to identify it as a degradation product in stability studies of more complex active pharmaceutical ingredients. For example, in accelerated stability studies of 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide, LC-MS was used to detect and identify this compound as a hydrolytic degradation product.
Furthermore, LC-MS, particularly with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF-MS), is instrumental in metabolic studies. It can be used to detect phase I (oxidation) and phase II (glucuronidation) metabolites of dichlorobenzyl alcohol isomers. For instance, studies on the metabolism of guanabenz (B1672423) have identified this compound glucuronide as a metabolite. scribd.comwdh.ac.id This highlights the capability of LC-MS to screen for both process-related impurities and metabolites of this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Impurity Screening
Capillary electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis and impurity profiling of pharmaceuticals, offering an alternative and often orthogonal separation mechanism to liquid chromatography.
While specific applications of CE-MS for the direct impurity screening of this compound are not widely documented, the principles of the technique make it highly suitable for this purpose. CE excels at separating compounds based on their charge-to-size ratio, which can be particularly effective for resolving closely related isomers or degradation products that may be challenging to separate by HPLC. For ionic or ionizable impurities that might be present in a this compound sample, CE-MS can provide rapid and efficient separations with minimal solvent consumption. The high resolving power of CE combined with the sensitive and specific detection of MS would allow for the identification of impurities, even at trace levels.
Convergence Chromatography for Enhanced Resolution and Detection
Convergence Chromatography (CC), particularly Ultra-Performance Convergence Chromatography (UPC²), is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent. This technique bridges the gap between gas and liquid chromatography and is highly effective for the analysis of a wide range of compounds, including isomers and thermally labile substances.
Research has demonstrated the successful application of UPC² for the detection of 2,4-dichlorobenzaldehyde (B42875) (DCBZ), a toxic impurity and oxidation product of the isomeric 2,4-dichlorobenzyl alcohol. This method offered a significant 27-fold cost reduction compared to traditional gas chromatography.
Given its success with the 2,4-isomer, UPC² presents a promising approach for the analysis of this compound and its potential impurities, such as the corresponding aldehyde. The technique's use of supercritical fluid mobile phases provides unique selectivity that can enhance the resolution of closely related compounds.
| Parameter | Method Details |
| Technique | Ultra-Performance Convergence Chromatography (UPC²) |
| Column | HSS C18 SB (3.0 × 100 mm, 1.8 µm) |
| Mobile Phase | CO₂/methanol (95:5) |
| Runtime | 2 minutes |
Table 2: Exemplary UPC² method parameters for the analysis of a related dichlorobenzyl compound, demonstrating the technique's potential for this compound analysis.
This rapid and cost-effective method could be adapted for quality control and impurity screening of this compound, providing high resolution and sensitive detection.
Structure Reactivity and Structure Biological Activity Relationship Investigations
Influence of Chlorine Substituents on Molecular Properties and Reactivity
The two chlorine atoms at the ortho positions to the hydroxymethyl group are the most significant structural feature of 2,6-dichlorobenzyl alcohol, exerting powerful and distinct electronic and steric effects that modulate its reactivity.
Chlorine is an electronegative atom that influences the electronic environment of the benzene (B151609) ring through two opposing effects: the inductive effect (-I) and the resonance effect (+R).
Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.
In the case of halogens, the inductive effect is generally stronger than the resonance effect. theaic.org Therefore, the net result is that the chlorine atoms act as deactivating groups on the benzene ring for electrophilic aromatic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions relative to the chlorines, though this is sterically hindered. The strong electron-withdrawing nature of the two chlorine atoms also increases the polarity of the molecule. Theoretical studies have calculated the dipole moment of this compound to be a significant factor in its molecular interactions. theaic.org
The placement of chlorine atoms at the positions immediately adjacent to the hydroxymethyl group creates significant steric hindrance. This crowding around the reactive center has a profound impact on the molecule's chemical transformations.
The two bulky chlorine atoms physically obstruct the approach of reagents to both the hydroxyl group and the benzylic carbon. This "ortho effect" can lead to several consequences:
Reduced Reaction Rates: Reactions involving the hydroxyl group, such as esterification or etherification, may proceed at a slower rate compared to unsubstituted benzyl (B1604629) alcohol or its meta/para-substituted isomers, where the reactive site is more accessible. cdnsciencepub.com
Inhibition of Resonance: Steric hindrance can force the hydroxymethyl group to twist out of the plane of the benzene ring. This rotation disrupts the π-orbital overlap between the benzylic carbon and the aromatic system, a phenomenon known as steric inhibition of resonance. This can affect the stability of reaction intermediates, for instance, by destabilizing a potential benzylic carbocation that would otherwise be stabilized by resonance with the ring.
Altered Selectivity: In reactions where multiple products are possible, steric hindrance can dictate the regioselectivity. For example, in electrophilic aromatic substitution, attack at the C4 (para) position is less sterically hindered than at the C3 or C5 positions, although the ring is already deactivated.
Studies on the solvolysis of ortho-substituted benzyl chlorides have shown that ortho substituents can create steric hindrance to the reorganization of solvent molecules in the transition state, affecting the entropy of activation. cdnsciencepub.com This principle also applies to reactions involving this compound, where the bulky ortho groups influence the solvation shell around the reactive site.
Correlation between Molecular Structure and Bond Lengths
Computational studies, particularly those using Density Functional Theory (DFT), provide precise insights into the geometry of this compound, revealing how the electronic and steric effects of the chlorine substituents are reflected in its bond lengths and angles.
The bond lengths within the this compound molecule are a direct reflection of the electronic environment. The C-O bond, connecting the benzylic carbon to the hydroxyl oxygen, is of particular interest as it is central to many of the alcohol's characteristic reactions. DFT calculations have been used to determine the optimized molecular geometry. theaic.org
The electron-withdrawing nature of the dichlorinated phenyl ring influences the C-O bond. While specific comparative data for a wide range of derivatives is not available, the calculated bond lengths for the parent molecule provide a baseline for understanding its structure.
| Bond | Calculated Bond Length (Å) |
|---|---|
| C1-C2 | 1.401 |
| C2-C3 | 1.393 |
| C3-C4 | 1.395 |
| C4-C5 | 1.393 |
| C5-C6 | 1.401 |
| C6-C1 | 1.405 |
| C1-C7 | 1.511 |
| C7-O8 | 1.433 |
| O8-H9 | 0.963 |
| C2-Cl10 | 1.745 |
| C6-Cl11 | 1.745 |
Data sourced from theoretical DFT calculations. theaic.org
The reactivity of the hydroxyl group is highly dependent on its spatial orientation relative to the benzene ring and the ortho-chlorine atoms. This orientation is defined by torsion (dihedral) angles. Spectroscopic and computational studies show that ortho-halogenated benzyl alcohols can exist in different conformations. rsc.org
Due to the steric repulsion from the two ortho-chlorine atoms, the most stable conformation of this compound is one where the C-O bond is twisted away from the plane of the ring. This rotation minimizes steric clash between the hydroxyl group and the bulky chlorine atoms. One conformation is characterized by an intramolecular hydrogen bond-like interaction between the hydroxyl proton and the electron cloud of one of the chlorine atoms (OH–Cl contact). rsc.org This interaction stabilizes this particular conformation and can influence the acidity of the hydroxyl proton and its accessibility for reagents.
A second, achiral conformation where the O-H bond points away from the ring is also possible, but it is generally less stable. rsc.org The preferred conformation directly impacts reactivity by dictating which "face" of the hydroxymethyl group is more accessible to incoming reactants.
| Atoms (Angle) | Calculated Bond Angle (°) |
|---|---|
| C6-C1-C2 | 118.6 |
| C1-C2-C3 | 121.2 |
| C2-C3-C4 | 119.5 |
| C3-C4-C5 | 120.0 |
| C4-C5-C6 | 121.2 |
| C5-C6-C1 | 119.4 |
| C2-C1-C7 | 121.8 |
| C6-C1-C7 | 119.6 |
| C1-C7-O8 | 112.5 |
| C1-C2-Cl10 | 119.3 |
| C1-C6-Cl11 | 120.0 |
Data sourced from theoretical DFT calculations. theaic.org
Impact of Substituent Patterns on Chemical Transformations
The specific 2,6-dichloro substitution pattern results in unique chemical reactivity when compared to other isomers like 2,4- or 3,5-dichlorobenzyl alcohol. This is primarily due to the pronounced steric hindrance around the benzylic position.
In oxidation reactions, for example, the conversion of the benzyl alcohol to the corresponding aldehyde can be affected. While the electron-withdrawing groups facilitate the removal of the benzylic proton, the steric bulk of the ortho-chlorines can hinder the approach of the oxidizing agent to the alcohol or the C-H bond, potentially leading to slower reaction rates compared to the less hindered 3,5-dichloro isomer.
Molecular Electrostatic Potential (MEP) analysis provides a map of charge distribution on the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative regions (prone to electrophilic attack) are concentrated around the oxygen atom and the chlorine atoms, while the most positive region (prone to nucleophilic attack) is located on the hydroxyl hydrogen. theaic.org The steric shielding of the benzylic carbon by the ortho-chlorines makes direct nucleophilic substitution at this carbon (e.g., in an SN2 reaction) particularly difficult.
Therefore, the 2,6-dichloro pattern uniquely combines strong electronic deactivation of the ring with severe steric hindrance at the benzylic position, a combination that distinguishes its chemical behavior from its other isomers and dictates the pathways of its chemical transformations.
Quantitative Structure-Activity Relationships (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a molecule such as this compound, QSAR studies are pivotal in predicting its biological effects and understanding the structural features that govern its reactivity and interaction with biological systems.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. The general form of a QSAR model can be expressed as:
Biological Activity = f (Molecular Descriptors)
Where f represents a mathematical function and molecular descriptors are numerical values that characterize the properties of the molecule. The development of a robust QSAR model involves the careful selection of a set of molecules with known biological activities (a training set), the calculation of relevant molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.
For this compound, the theoretical framework of a QSAR study would involve the systematic variation of its chemical structure to create a series of analogue compounds. The biological activity of each compound in this series would then be determined experimentally. Subsequently, a wide array of molecular descriptors would be calculated for each analogue. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. For this compound, the presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences its electronic properties. The Hammett sigma constant (σ) is a key descriptor in this category, reflecting the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. nih.gov
Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments. The logarithm of the octanol-water partition coefficient (log P or log Kow) is the most common hydrophobic descriptor. nih.gov It is crucial for predicting how a compound will distribute between aqueous and lipid phases in a biological system.
Steric Descriptors: These relate to the size and shape of the molecule, which can influence its ability to bind to a receptor or active site. Descriptors such as molecular weight, molar volume, and van der Waals radii are used to quantify steric effects.
Topological Descriptors: These are numerical indices derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. The quality and predictive ability of the model are assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated R² (Q²), and the standard error of prediction.
A hypothetical QSAR study on a series of dichlorinated benzyl alcohol derivatives, including this compound, might investigate their antimicrobial activity. The following tables illustrate the type of data that would be generated and analyzed in such a study.
Table 1: Hypothetical Dataset of Dichlorinated Benzyl Alcohol Derivatives and their Biological Activity
| Compound | Structure | Biological Activity (log 1/MIC) |
| This compound | 1.85 | |
| 2,4-Dichlorobenzyl alcohol | 1.72 | |
| 3,4-Dichlorobenzyl alcohol | 1.68 | |
| 2,5-Dichlorobenzyl alcohol | 1.78 | |
| 3,5-Dichlorobenzyl alcohol | 1.65 |
MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity. The data presented is for illustrative purposes.
Table 2: Calculated Molecular Descriptors for the Hypothetical Series
| Compound | log P | Hammett σ | Molar Volume (ų) |
| This compound | 2.58 | 0.40 | 125.6 |
| 2,4-Dichlorobenzyl alcohol | 2.60 | 0.59 | 125.6 |
| 3,4-Dichlorobenzyl alcohol | 2.62 | 0.60 | 125.6 |
| 2,5-Dichlorobenzyl alcohol | 2.61 | 0.59 | 125.6 |
| 3,5-Dichlorobenzyl alcohol | 2.63 | 0.74 | 125.6 |
The descriptor values are hypothetical and for illustrative purposes.
Based on such data, a QSAR model could be developed. For instance, a study on the toxicity of mono-halogenated benzyl alcohols to Tetrahymena pyriformis found that a model incorporating both the octanol-water partition coefficient (log Kow) and the Hammett sigma constant (σ) provided a strong correlation. nih.gov The resulting equation was:
log BR = 0.8395(log Kow) + 1.4322(σ) - 1.6823
This model demonstrates that both hydrophobicity and electronic effects are significant contributors to the biological activity of these compounds. nih.gov A similar approach for di-chlorinated derivatives like this compound would aim to derive a comparable equation to predict their specific biological activities.
Mechanistic Toxicology and Cellular Responses
Cellular and Tissue-Level Manifestations of Toxicity
The primary toxicological manifestations of 2,6-dichlorobenzyl alcohol at the tissue level are related to its irritant properties. cymitquimica.com Safety protocols for handling the compound recommend protective equipment due to these characteristics.
Hyperplasia and Hyperkeratosis in Specific Tissues
Specific toxicological studies detailing the induction of hyperplasia (an increase in the number of cells) and hyperkeratosis (thickening of the outer layer of the skin) in tissues following exposure to this compound are not extensively available in reviewed literature. In contrast, its isomer, 2,4-dichlorobenzyl alcohol, has been documented to produce such effects in the forestomach of rats, which are considered a reactive response to irritation.
Ulceration and Reactive Responses to Irritation
While specific studies on ulceration for this compound are limited, the compound is recognized as an irritant to the skin and eyes. cymitquimica.comcanbipharm.com Such irritation is a reactive response at the cellular and tissue levels. The broader class of dichlorobenzyl alcohols is known to be irritant to mucous membranes. For instance, the 2,4-isomer has been shown to cause irritation, which can lead to a reactive response in tissues. The irritant nature of this compound suggests that direct contact can elicit localized inflammatory responses.
| Toxicological Endpoint | Finding for this compound |
|---|---|
| Hyperplasia / Hyperkeratosis | Specific studies are not readily available in the reviewed literature. |
| Ulceration | Specific studies on ulceration are not detailed; however, the compound is a known irritant. |
| Irritation | Recognized as causing skin and eye irritation. cymitquimica.comcanbipharm.com |
Pathogenic Mechanisms Underlying Observed Toxicological Effects
The toxicological and pharmacological effects of this compound are primarily attributed to two mechanisms. Its antiseptic action against bacteria and viruses is thought to stem from its ability to cause the denaturation of external microbial proteins and the rearrangement of their tertiary structures, leading to cell death.
Additionally, the compound exhibits local anesthetic properties. This effect is believed to be caused by a blockade of sodium channels, which inhibits the transmission of nerve impulses, thereby producing a numbing effect. These mechanisms are shared with other dichlorobenzyl alcohol isomers and underpin their use in various applications.
Genotoxicity and Mutagenicity Studies at the Cellular Level (Methodologies)
The potential for this compound to cause genetic damage has been investigated using established cellular-level methodologies. One of the primary assays used is the Salmonella/microsome assay, commonly known as the Ames test. ru.nl This test employs specific strains of bacteria, such as Salmonella typhimurium TA100, to detect gene mutations. ru.nl
In one study, this compound was evaluated using the Salmonella typhimurium TA100 strain in an assay for mutagenicity. ru.nl The Ames test is a standard method to assess the mutagenic potential of a chemical, both with and without metabolic activation (typically using a rat liver homogenate, or S9 mix), to simulate the metabolic processes that occur in mammals.
For context, related compounds have also been assessed using a variety of genotoxicity tests. Guanabenz (B1672423), which is metabolized in the body to form this compound, has been evaluated in the Ames test and other in vitro assays, including tests using yeast cells to measure DNA damage and mammalian (ovarian) cells to assess for cellular death, providing a broader view of the methodologies applied to assess the genotoxicity of this chemical family. nih.gov
| Methodology | Description | Application to Dichlorobenzyl Alcohols |
|---|---|---|
| Salmonella/Microsome Assay (Ames Test) | A bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds. | This compound was tested using the S. typhimurium TA100 strain. ru.nl The 2,4-isomer has also been evaluated with this method. |
| Yeast-Based Assays | Utilizes yeast cells (e.g., Saccharomyces cerevisiae) to detect various genetic endpoints, including DNA damage and recombination. | Used to assess guanabenz, a metabolic precursor to this compound. nih.gov |
| Mammalian Cell Culture Assays | In vitro tests using mammalian cell lines (e.g., ovarian cells) to assess for cytotoxicity and chromosomal damage. | Employed in the toxicological evaluation of guanabenz. nih.gov |
Future Research Directions and Emerging Applications
Unexplored Synthetic Routes
While established methods for the synthesis of 2,6-Dichlorobenzyl alcohol exist, they often present challenges such as steric hindrance from the 2,6-dichloro substituents, which can limit the applicability of conventional synthetic strategies used for other benzyl (B1604629) alcohols. google.comgoogleapis.com Current industrial production frequently involves the reaction of 2,6-dichlorobenzyl chloride with an acetate-forming agent, like anhydrous sodium acetate (B1210297), in the presence of a phase transfer catalyst, followed by hydrolysis. google.comgoogleapis.com
Future research could focus on developing more efficient and environmentally benign synthetic routes. Areas for exploration include:
Novel Catalytic Systems: Investigating the use of greener and more robust catalysts to replace traditional ones like aluminum chloride, potentially reducing hazardous byproducts. The development of catalysts that can overcome the steric hindrance of the 2,6-dichloro substitution is of particular interest.
Biocatalysis: Exploring enzymatic or microbial transformations for the synthesis of this compound. This could offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, potentially improving yield and purity while minimizing side reactions.
A comparative look at existing and potential synthetic approaches is presented below:
| Synthetic Approach | Description | Potential Advantages of Future Research |
| Current Patented Method | Two-step process involving the formation of 2,6-dichlorobenzyl acetate from 2,6-dichlorobenzyl chloride, followed by hydrolysis. google.comgoogleapis.com | Exploration of alternative, single-step routes could enhance efficiency. |
| Direct Hydrolysis | Direct hydrolysis of 2,6-dichlorobenzyl chloride is often inefficient due to steric hindrance and side reactions. google.com | Development of novel catalysts could make this a more viable and direct route. |
| Future: Biocatalysis | Use of enzymes or whole-cell systems to catalyze the synthesis. | Increased stereoselectivity, milder reaction conditions, and reduced environmental impact. |
| Future: Flow Chemistry | Synthesis in a continuous flow reactor. | Enhanced safety, improved scalability, and higher purity of the final product. |
Advanced Computational Modeling and Simulation
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Recent studies have utilized Density Functional Theory (DFT) and molecular docking to investigate its molecular structure, vibrational frequencies, and potential biological interactions. theaic.org
Future computational research could expand on these foundations:
Reaction Mechanism Simulation: Modeling potential new synthetic routes to predict their feasibility and optimize reaction conditions before experimental validation.
Predictive Toxicology: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity and environmental fate of this compound and its derivatives, guiding the design of safer alternatives.
Solvation Dynamics: Simulating the behavior of this compound in different solvent environments to better understand its partitioning behavior, which is crucial for applications like its use as a tracer in oil reservoirs. researchgate.netresearchgate.net
A summary of computational methods and their applications is provided in the table below:
| Computational Method | Application in this compound Research | Future Research Focus |
| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational spectra, and electronic properties (HOMO-LUMO). theaic.orgvulcanchem.com | Modeling of reaction pathways and transition states for novel synthetic routes. |
| Molecular Docking | Prediction of binding affinity and interactions with biological targets like the aryl hydrocarbon receptor. theaic.org | Docking studies with a wider range of biological targets to explore new therapeutic applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Not extensively reported for this compound. | Development of QSAR models to predict the antimicrobial, antifungal, and toxicological properties of novel derivatives. |
| Molecular Dynamics (MD) | Not extensively reported for this compound. | Simulation of the compound's interaction with cell membranes to elucidate its antiseptic and anesthetic mechanisms. |
Targeted Derivatization for Specific Applications
This compound serves as a valuable precursor for the synthesis of more complex molecules with tailored properties. Its structure allows for chemical modifications, particularly at the hydroxyl group, to create derivatives with enhanced or novel functionalities.
Promising areas for targeted derivatization include:
Pharmaceutical Agents: Synthesis of novel esters and ethers with potentially enhanced antibacterial or antifungal activity. The dichlorinated ring is a key feature in some bioactive compounds, and further exploration of its role is warranted.
Materials Science: Incorporation of the 2,6-dichlorobenzyl moiety into polymers or other materials to impart specific properties, such as flame retardancy or antimicrobial surfaces.
Agrochemicals: Design and synthesis of new herbicides or pesticides based on the this compound scaffold. google.com
| Derivative Class | Synthetic Precursor | Potential Application | Research Focus |
| Bispyridinium Oximes | This compound | Allosteric modulation of cholinoceptors. | Synthesis of new oxime derivatives with improved selectivity and potency. |
| Lipophilic Esters | This compound | Drug delivery systems (e.g., for folic acid). | Development of esters with controlled release properties. |
| Pyridazinone Derivatives | This compound | Potential anti-inflammatory or antimicrobial agents. | Exploration of structure-activity relationships to optimize biological activity. |
In-depth Mechanistic Elucidation of Biological and Environmental Interactions
While the antiseptic and local anesthetic properties of this compound are known, a deeper understanding of its mechanisms of action at the molecular level is required. drugbank.com Its environmental fate and interactions are also of significant interest, particularly in the context of its use as a partitioning tracer. researchgate.netresearchgate.net
Future research should aim to:
Clarify Antimicrobial Mechanisms: Investigate the specific interactions with microbial proteins and membranes that lead to its antiseptic effects. drugbank.com This could involve proteomic and lipidomic approaches.
Elucidate Anesthetic Action: Further probe its interaction with sodium channels to understand the structural basis for its local anesthetic properties. drugbank.com
Biodegradation Pathways: Identify the specific enzymes and metabolic pathways involved in its degradation by microorganisms, such as ligninolytic fungi. mdpi.com This knowledge is crucial for assessing its environmental persistence.
Investigate Viral Interactions: Although its virucidal effect on some enveloped viruses has been noted, the underlying mechanism is not fully understood and warrants further investigation. researchgate.net
Development of Novel Analytical Approaches
Accurate and sensitive detection of this compound is essential for quality control, environmental monitoring, and research purposes. Current analytical methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.com A sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) followed by GC-tandem mass spectrometry (GC-MS/MS) has been developed for its analysis in complex matrices like oilfield production waters. unit.no
Future efforts in this area could involve:
Sensor Development: Creating selective and portable sensors for real-time monitoring of this compound in various environments.
Advanced Mass Spectrometry Techniques: Utilizing high-resolution mass spectrometry to identify and quantify metabolites and degradation products in biological and environmental samples.
"Green" Analytical Methods: Developing analytical procedures that use smaller volumes of less hazardous solvents, aligning with the principles of green chemistry. researchgate.net
| Analytical Technique | Current Application | Future Development |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of impurities and analysis in environmental samples. mdpi.com | Coupling with advanced sample preparation techniques for ultra-trace analysis. |
| High-Performance Liquid Chromatography (HPLC-UV) | Resolution of non-volatile contaminants. | Development of chiral HPLC methods to separate potential enantiomeric derivatives. |
| Solid-Phase Microextraction (SPME)-GC-MS/MS | Analysis in complex matrices like production waters. unit.no | Optimization of SPME fibers for enhanced selectivity and extraction efficiency. |
Strategic Design for Enhanced Performance and Reduced Environmental Impact
The strategic design of new molecules based on the this compound scaffold should aim to maximize desired properties while minimizing adverse environmental effects. This involves a holistic approach that considers the entire lifecycle of the compound.
Key strategies include:
"Benign by Design": Proactively designing derivatives with enhanced biodegradability to reduce their environmental persistence. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing the impact on both efficacy and toxicity to identify safer and more effective analogues.
Life Cycle Assessment (LCA): Conducting comprehensive LCAs for new derivatives to evaluate their environmental footprint from synthesis to disposal.
Q & A
Q. Table 1: Comparative Physical Properties
| Property | Reported Value (Source) | Method Used for Validation |
|---|---|---|
| Melting Point | 95–98°C vs. 96–98°C | DSC, GC-MS/MS |
| Density | 1.392 g/cm³ | Pycnometry |
| Stability | Stable under dry, inert storage | Accelerated aging studies |
What analytical standards and techniques are optimal for quantifying this compound in environmental matrices?
Basic Research Question
Certified reference materials (CRMs) with >99% purity, such as those from NIST or LGC Standards, are recommended for calibration . For environmental samples (e.g., water or soil):
- SPME-GC-MS/MS : Achieves detection limits of 0.1–1 µg/L by combining direct-immersion and headspace extraction .
- Internal Standards : Use deuterated analogs (e.g., d₄-2,6-Dichlorobenzyl alcohol) to correct for matrix effects .
How does the antibacterial activity of this compound compare to its isomers, and what assays are suitable for evaluation?
Advanced Research Question
While 2,4-dichlorobenzyl alcohol exhibits bactericidal activity due to protein denaturation and sodium channel blockade , this compound’s efficacy is less documented. To compare isomers:
- Methodological Framework :
- Conduct time-kill assays against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines).
- Analyze structure-activity relationships (SAR) via molecular docking to assess interactions with bacterial targets (e.g., enoyl-ACP reductase) .
- Validate toxicity using in vitro models (e.g., HepG2 cells) to ensure selectivity .
What strategies mitigate instability of this compound in catalytic reactions?
Advanced Research Question
Instability in polar solvents (e.g., water) or under oxidative conditions can reduce yield. Mitigation approaches include:
- Solvent Screening : Use aprotic solvents (e.g., toluene) to minimize hydrolysis .
- Stabilizers : Add antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w .
- Reaction Monitoring : Track degradation via real-time HPLC or FTIR to optimize reaction kinetics .
What in vitro models are suitable for studying the metabolism of this compound?
Basic Research Question
Primary hepatocytes or liver microsomes are ideal for metabolic profiling. Key steps:
- Incubation : Expose this compound (1–10 µM) to microsomes with NADPH cofactor.
- Metabolite Identification : Use LC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) products .
- Comparative Analysis : Benchmark against 2,4-dichloro isomer’s conversion to hippuric acid .
How can researchers optimize synthetic yields while minimizing hazardous byproducts?
Advanced Research Question
Hazardous byproducts (e.g., chlorinated dioxins) may form during Friedel-Crafts synthesis. Optimization strategies:
- Catalyst Screening : Replace traditional AlCl₃ with greener catalysts like FeCl₃ to reduce waste .
- Process Controls : Maintain temperatures <100°C and use inert atmospheres to prevent side reactions .
- Byproduct Analysis : Employ GC-MS with electron capture detection (ECD) for halogen-specific impurity tracking .
What spectral data (NMR, IR) are critical for confirming this compound’s structure?
Basic Research Question
- ¹H NMR : Expect a singlet for the benzyl -CH₂OH group (δ 4.6–4.8 ppm) and two doublets for aromatic protons (δ 7.2–7.4 ppm, J = 8 Hz) .
- IR : O-H stretch at 3200–3400 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .
- Mass Spec : Molecular ion peak at m/z 177 (M⁺) with fragments at m/z 142 (loss of Cl) and 111 (loss of -CH₂OH) .
How do storage conditions impact the long-term stability of this compound?
Basic Research Question
- Optimal Storage : Store in amber glass at –20°C under nitrogen to prevent oxidation .
- Stability Testing : Conduct forced degradation studies under heat (40°C), light (UV), and humidity (75% RH) for 6 months, monitoring purity via HPLC .
What computational methods predict the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
